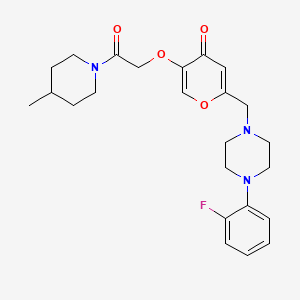
2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C24H30FN3O4 and its molecular weight is 443.519. The purity is usually 95%.
BenchChem offers high-quality 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antituberculosis Agents
Compounds related to 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one have shown promise as antibacterial agents. For instance, derivatives with a piperazine linker have been explored for their biological activity against Mycobacterium tuberculosis, showing good potency and reduced cardiotoxicity compared to other compounds in their class (Bobesh et al., 2016). Such findings indicate potential applications in treating tuberculosis and other bacterial infections.
Anticonvulsant and Antimicrobial Activities
Derivatives of 4H-pyran-4-one, a structural component of the compound , have been synthesized and evaluated for their anticonvulsant and antimicrobial activities. These compounds, which include substituted piperazine derivatives, have shown efficacy in in vivo tests for neurological deficits and in vitro against bacteria and fungi (Aytemir et al., 2004). This suggests potential applications in the development of new anticonvulsant drugs and antimicrobial agents.
Crystal Structure and Molecular Analysis
The crystal structure of related compounds, particularly those with a fluorophenyl piperazine component, has been extensively studied. These analyses provide insights into the molecular conformation and potential interactions of these compounds, which is critical for understanding their pharmacological properties (Ullah et al., 2014; Ullah & Stoeckli-Evans, 2021). Understanding the crystal structure of these compounds aids in drug design and synthesis.
Synthesis and Docking Studies
Research has also focused on the synthesis of novel compounds with the 2-fluorophenyl-piperazin-1-yl structure and their docking studies, which are essential for predicting how these compounds might interact with biological targets (Balaraju et al., 2019). These studies contribute to the development of new drugs with targeted action and minimized side effects.
Antitumor Activity
Some derivatives of the compound, particularly those involving piperazin-1-yl groups, have shown potential antitumor activity. These compounds have been evaluated against various tumor cell lines, showing significant cytotoxicity in vitro (Naito et al., 2005). This highlights the potential for these compounds in cancer treatment.
Pesticidal Activities
Related compounds, especially those with a 2-fluorophenyl-piperazine structure, have demonstrated pesticidal activities. For example, certain derivatives showed significant activity against mosquito larvae and phytopathogenic fungi, indicating their potential as new pesticides (Choi et al., 2015).
Eigenschaften
IUPAC Name |
2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O4/c1-18-6-8-28(9-7-18)24(30)17-32-23-16-31-19(14-22(23)29)15-26-10-12-27(13-11-26)21-5-3-2-4-20(21)25/h2-5,14,16,18H,6-13,15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGRITIYQMWPIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

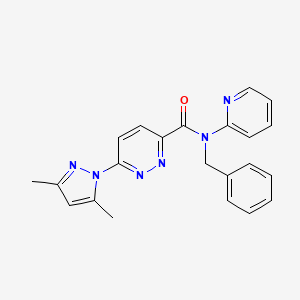
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2421095.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopentanecarboxamide](/img/structure/B2421098.png)
![N-({1-[N-(tert-butoxycarbonyl)-L-tryptophyl]piperidin-4-yl}carbonyl)glycine](/img/structure/B2421100.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2421105.png)
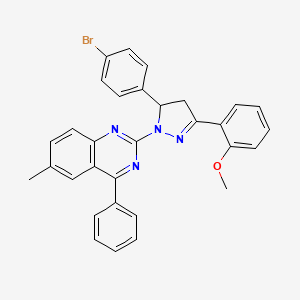
![2-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2421107.png)

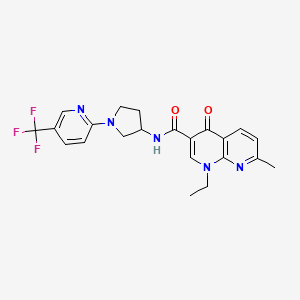
![1-(2,2-Diethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole](/img/structure/B2421112.png)
![2-Benzyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![3-{2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B2421114.png)
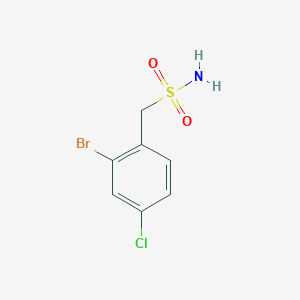
![1-[(3,4-Dimethylphenyl)sulfonyl]-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2421117.png)